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An In-depth Technical Guide on the Biological Function of the MYST Family of Histone

Acetyltransferases

Introduction to the MYST Family
The MYST family of histone acetyltransferases (HATs) represents a crucial class of enzymes

involved in the epigenetic regulation of gene expression and other DNA-templated processes.

Named after its founding members—MOZ, Ybf2/Sas3, Sas2, and TIP60—this family is

characterized by a highly conserved MYST domain of approximately 240 amino acids, which

includes a C2HC-type zinc finger and a classic acetyl-CoA binding motif. MYST proteins are

unique among HATs due to their distinct catalytic mechanism and their assembly into large,

multi-subunit complexes that are essential for their function and substrate specificity. These

enzymes play fundamental roles in a wide array of cellular processes, including DNA damage

repair, transcription, and DNA replication, and their dysregulation is frequently implicated in

human diseases, most notably cancer.

Core Biological Functions and Catalytic Mechanism
The biological functions of MYST HATs are intrinsically linked to their ability to acetylate both

histone and non-histone proteins, thereby altering chromatin structure and influencing protein

function.
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A primary function of MYST proteins is the regulation of gene transcription. By acetylating

specific lysine residues on histone tails, particularly H4K16, H3K4, and H3K14, they neutralize

the positive charge of the lysine, which is thought to weaken the interaction between histones

and DNA. This "opening" of the chromatin structure allows for the recruitment of transcription

factors and the transcriptional machinery, leading to gene activation. For instance, the Mof

(males absent on the first) protein in Drosophila is responsible for the majority of H4K16

acetylation, a mark predominantly found on active genes. In humans, the hMOF complex is a

key regulator of genes involved in cell cycle progression and apoptosis. Similarly, TIP60 (Tat-

interactive protein 60 kDa) acts as a coactivator for various transcription factors, including the

androgen receptor and c-Myc, by acetylating histones at their target gene promoters.

DNA Damage Response and Repair
Several members of the MYST family are integral components of the DNA damage response

(DDR). Upon DNA damage, particularly double-strand breaks (DSBs), TIP60 is rapidly recruited

to the site of damage. There, it plays a critical role in the activation of the ATM (ataxia-

telangiectasia mutated) kinase, a master regulator of the DDR. TIP60-mediated acetylation of

ATM is a key step in its autophosphorylation and subsequent activation. Activated ATM then

phosphorylates a plethora of downstream targets to initiate cell cycle arrest, DNA repair, or

apoptosis. TIP60 also directly acetylates histone H2AX, which is essential for the recruitment of

repair factors to the damaged chromatin.

DNA Replication
MYST proteins also contribute to the regulation of DNA replication. HBO1 (histone

acetyltransferase binding to ORC1) is recruited to origins of replication through its interaction

with the origin recognition complex (ORC). HBO1-mediated acetylation of histone H4 is thought

to be important for the loading of the minichromosome maintenance (MCM) complex, a critical

step in licensing origins for replication. This function ensures that DNA replication is initiated

only once per cell cycle.

Catalytic Mechanism
The catalytic mechanism of MYST HATs is distinct from that of other HAT families. It is

proposed to involve a "hit-and-run" or Theorell-Chance mechanism. In this model, acetyl-CoA

first binds to the enzyme, followed by the histone substrate. The acetyl group is then

transferred directly from acetyl-CoA to the lysine residue. A conserved glutamate residue within
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the MYST domain acts as a general base, abstracting a proton from the lysine's ε-amino group

to facilitate its nucleophilic attack on the acetyl-CoA thioester carbonyl.

Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity and

inhibition of MYST family HATs.

Enzyme Substrate
Apparent Km
(μM)

kcat (s-1) Reference

hMOF
H4 (1-20)

peptide
4.3 0.041

TIP60
H4 (1-24)

peptide
1.8 0.13

ScSas2
H4 (1-28)

peptide
1.3 0.015

hMOF Acetyl-CoA 0.4 -

TIP60 Acetyl-CoA 0.2 -

Inhibitor Target Enzyme IC50 (μM) Reference

MG149 hMOF ~10

NU9056 TIP60 0.19

Anacardic Acid hMOF ~5

Anacardic Acid TIP60 ~8

Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
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Caption: Role of TIP60 in the DNA Damage Response Pathway.
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Experimental Workflow Diagrams
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 and Histone Substrate
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Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.
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in living cells (e.g., formaldehyde)
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Wash to remove non-specific binding

Elute Chromatin and Reverse Cross-links

Purify DNA

Prepare Sequencing Library

High-Throughput Sequencing

Bioinformatic Analysis:
Peak Calling, Motif Analysis

Click to download full resolution via product page

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
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Detailed Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted for measuring the activity of a purified MYST family HAT complex.

Materials:

Purified MYST HAT complex (e.g., TIP60, hMOF)

Histone octamers or peptide substrates (e.g., H4 peptide)

[3H]-Acetyl-Coenzyme A

HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Stop Solution (e.g., 2x Laemmli buffer for SDS-PAGE)

P81 phosphocellulose filter paper (for filter binding assay)

Scintillation fluid and counter

Protocol:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL

reaction, add:

10 µL of 2x HAT Assay Buffer

2 µL of histone substrate (to a final concentration of 1-10 µM)

X µL of purified MYST complex (amount to be optimized empirically)

X µL of nuclease-free water to bring the volume to 18 µL.

Initiate Reaction: Add 2 µL of [3H]-Acetyl-CoA (to a final concentration of 0.1-1 µM) to start

the reaction.
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Incubation: Incubate the reaction at 30°C for 15-60 minutes. The time should be within the

linear range of the enzyme activity.

Stop Reaction:

For SDS-PAGE analysis: Add 20 µL of 2x Laemmli buffer. Boil at 95°C for 5 minutes. Run

on an SDS-PAGE gel, stain with Coomassie Blue, and visualize the incorporated

radioactivity by autoradiography.

For filter binding assay: Spot 15 µL of the reaction mixture onto a P81 filter paper. Wash

the filter 3 times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0). Air dry

the filter.

Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure

the radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP)
This protocol outlines the basic steps for performing ChIP to identify the genomic localization of

a MYST protein.

Materials:

Cells expressing the MYST protein of interest

Formaldehyde (37%)

Glycine

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% sodium deoxycholate, protease inhibitors)

Antibody specific to the MYST protein of interest

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl wash)
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Elution Buffer (1% SDS, 0.1 M NaHCO3)

RNase A and Proteinase K

DNA purification kit

Protocol:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench the reaction with 125 mM glycine.

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an

average size of 200-500 bp using sonication or enzymatic digestion.

Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G beads.

Incubate the pre-cleared lysate with an antibody against the MYST protein overnight at

4°C. An IgG control should be run in parallel.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-

links by incubating at 65°C for several hours in the presence of high salt.

DNA Purification: Treat the eluate with RNase A and Proteinase K to remove RNA and

protein. Purify the DNA using a standard DNA purification kit.

Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or

by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

Role in Disease and as Therapeutic Targets
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The critical roles of MYST family members in fundamental cellular processes mean their

dysregulation is linked to a variety of human diseases, particularly cancer.

MOZ and MLL: Chromosomal translocations involving the MOZ gene are associated with

acute myeloid leukemia (AML). The resulting fusion proteins, such as MOZ-TIF2 and MOZ-

CBP, possess aberrant acetyltransferase activity and contribute to leukemogenesis by

altering the expression of key hematopoietic genes.

TIP60 in Cancer: TIP60 can act as both a tumor suppressor and an oncogene depending on

the cellular context. Its tumor-suppressive functions are linked to its role in the DNA damage

response and its ability to activate pro-apoptotic genes. Conversely, in some cancers, TIP60

is overexpressed and promotes cell proliferation and survival.

hMOF in Cancer: hMOF (human MOF) is frequently downregulated in various cancers, and

its loss is associated with genomic instability and tumor progression.

Given their involvement in oncogenesis, MYST HATs have emerged as promising targets for

cancer therapy. The development of small molecule inhibitors that specifically target the

catalytic activity of individual MYST proteins is an active area of research. For example,

inhibitors of TIP60 are being explored for their potential to sensitize cancer cells to DNA-

damaging agents. The development of potent and selective inhibitors remains a challenge due

to the conserved nature of the acetyl-CoA binding pocket among HATs. However, targeting the

unique structural features of the MYST domain or disrupting the protein-protein interactions

within the large MYST complexes may provide alternative therapeutic strategies.

Conclusion
The MYST family of histone acetyltransferases are master regulators of the chromatin

landscape, playing indispensable roles in transcription, DNA repair, and replication. Their

intricate involvement in these fundamental processes underscores their importance in

maintaining cellular homeostasis. The dysregulation of MYST HATs is a common feature in

cancer and other diseases, making them attractive targets for novel therapeutic interventions.

Further research into the specific functions and regulation of individual MYST complexes will

undoubtedly continue to provide critical insights into human biology and disease, paving the

way for the development of innovative epigenetic drugs.
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To cite this document: BenchChem. [the biological function of the MYST family of histone
acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10862205#the-biological-function-of-the-myst-family-
of-histone-acetyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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